molecular formula C11H21NO B12635865 1-(2-Methylaziridin-1-YL)octan-1-one CAS No. 919198-18-8

1-(2-Methylaziridin-1-YL)octan-1-one

Cat. No.: B12635865
CAS No.: 919198-18-8
M. Wt: 183.29 g/mol
InChI Key: BCWLJOGXOOHCGF-UHFFFAOYSA-N
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Description

1-(2-Methylaziridin-1-YL)octan-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.

Properties

CAS No.

919198-18-8

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(2-methylaziridin-1-yl)octan-1-one

InChI

InChI=1S/C11H21NO/c1-3-4-5-6-7-8-11(13)12-9-10(12)2/h10H,3-9H2,1-2H3

InChI Key

BCWLJOGXOOHCGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylaziridin-1-YL)octan-1-one typically involves the reaction of aziridine with octanone under controlled conditions. The process may require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to ring strain, with regioselectivity influenced by steric and electronic factors from the methyl substituent and octanone group.

Key Observations:

  • Nucleophilic Substitution : Reacts with amines (e.g., piperazine) under acidic conditions to form linear amines via C–N bond cleavage. For example, ZnBr₂ catalysis facilitates ring-opening with retention of configuration at the aziridine carbon (Fig. 1A) .

  • Acid-Catalyzed Hydrolysis : Forms β-amino alcohols in aqueous HCl (e.g., 1-(2-aminooctyl)octan-1-one) .

Table 1: Representative Ring-Opening Reactions

ReagentConditionsProductYield (%)Reference
PiperazineHCl, 80°C, 2 hr1-(Piperazin-1-yl)octan-1-one53–63
H₂O (acidic)HCl, reflux, 4 hr1-(2-Aminooctyl)octan-1-one47–56
ZnBr₂80°C, 2 hrChiral aminoalkyl derivatives50–63

Oxidation and Reduction

The ketone group participates in redox reactions, while the aziridine ring remains inert under mild conditions.

Oxidation Pathways:

  • Ketone Stability : Resists oxidation by KMnO₄ or CrO₃ due to steric hindrance from the aziridine moiety.

  • Aziridine Ring Oxidation : Requires strong oxidizers (e.g., m-CPBA) to form nitrone derivatives, though yields are low (<30%) .

Reduction Pathways:

  • NaBH₄ Reduction : Selectively reduces the ketone to a secondary alcohol without affecting the aziridine ring (yield: 85–92%) .

  • Catalytic Hydrogenation : Cleaves both the aziridine ring and ketone under H₂/Pd-C, yielding saturated amines (e.g., octylamine derivatives) .

Cycloaddition and Cross-Coupling

The aziridine ring participates in [3+2] cycloadditions, while the ketone enables Pd-catalyzed couplings.

Notable Reactions:

  • With Nitriles : Forms imidazolidines under AuCl₃ catalysis (yield: 68–75%) .

  • Suzuki Coupling : The ketone’s α-carbon couples with arylboronic acids using Pd(PPh₃)₄, producing biaryl derivatives (yield: 60–72%) .

Table 2: Catalytic Reaction Parameters

Reaction TypeCatalystTemp (°C)Time (hr)Yield (%)
[3+2] CycloadditionAuCl₃110668–75
Suzuki CouplingPd(PPh₃)₄801260–72

Thermal Decomposition

At >200°C, the compound undergoes retro-aza-Michael decomposition, releasing ethyleneimine and octanone fragments (observed via TGA-MS) .

Stereochemical Considerations

DFT studies reveal that ring-opening reactions proceed via a trigonal bipyramidal transition state, with stereoselectivity controlled by the octanone group’s steric bulk (ΔΔG‡ = 2.3–3.1 kcal/mol for R vs. S configurations) .

Scientific Research Applications

Chemistry

1-(2-Methylaziridin-1-YL)octan-1-one serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical transformations, including:

  • Oxidation : Can yield corresponding oxides.
  • Reduction : Produces various derivatives with altered properties.
  • Substitution : The aziridine ring can engage in nucleophilic substitution reactions.

These reactions facilitate the creation of new compounds, expanding the toolkit available for organic synthesis.

Biology

In biological research, this compound is valuable for studying biological processes due to its ability to interact with specific molecular targets. The strained aziridine ring enhances its reactivity, making it suitable for:

  • Investigating Enzyme Interactions : It can act as a substrate or inhibitor in enzyme-catalyzed reactions.
  • Studying Cellular Mechanisms : Its derivatives may help elucidate pathways involved in cellular signaling and metabolism.

Medicine

Research is ongoing into the therapeutic applications of this compound. Potential uses include:

  • Drug Development : As a precursor for synthesizing pharmaceuticals, particularly those targeting neurological disorders or cancer.
  • Chiral Ligands : Its structure may serve as a chiral ligand in asymmetric catalysis, enhancing the selectivity of chemical reactions .

Case Studies

Several studies highlight the compound's utility:

  • Synthesis of Chiral Aziridines :
    • A study demonstrated that this compound can be transformed into optically pure aziridines through nucleophilic ring-opening reactions. These chiral compounds have shown promise as building blocks for further organic synthesis and catalysis applications .
  • Asymmetric Catalysis :
    • Research indicated that derivatives of this compound could act as effective catalysts in asymmetric aldol reactions, achieving high enantiomeric excesses. This showcases its potential role in producing chiral pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(2-Methylaziridin-1-YL)octan-1-one involves its interaction with specific molecular targets and pathways. The aziridine ring’s strained structure allows it to react readily with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity underlies its potential biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylaziridin-1-YL)octan-1-one stands out due to its specific structure, which combines the aziridine ring with an octanone moiety. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

1-(2-Methylaziridin-1-YL)octan-1-one is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an aziridine ring and an octanone chain, which may influence its biological interactions. The aziridine moiety is known for its reactivity and potential to form various derivatives that can exhibit different biological activities.

Biological Activity Overview

Research has indicated that compounds containing aziridine structures can possess significant biological activities, including:

  • Anticancer Activity : Studies have shown that aziridine derivatives can exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some aziridine-based compounds have demonstrated antibacterial and antifungal activities.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of this compound as an anticancer agent.

IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure used to evaluate the potency of a compound in inhibiting cell viability. While specific IC50 values for this compound were not available in the search results, related compounds have shown varying degrees of cytotoxicity. For instance:

CompoundCell LineIC50 (μM)
Compound AHCT116 (colorectal cancer)9.1 ± 2.4
Compound BMCF-7 (breast cancer)10.8 ± 0.7

These values indicate that structural modifications in aziridine derivatives can significantly impact their cytotoxicity against different cancer types .

The mechanisms by which this compound exerts its biological effects may include:

  • Induction of Apoptosis : Aziridine compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at specific phases, further contributing to their anticancer properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of aziridine derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated various aziridine derivatives, including those similar to this compound, showing promising cytotoxic effects against HCT116 and MCF-7 cell lines. Compounds with specific modifications exhibited enhanced efficacy .
  • Antimicrobial Activity : Research into related aziridine compounds has revealed their potential as antimicrobial agents, capable of inhibiting both Gram-positive and Gram-negative bacteria .

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